Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate
Description
Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate is a chemical compound that features a pyridine ring substituted with bromine atoms at the 2 and 6 positions, and a difluoroacetate group at the 4 position
Properties
IUPAC Name |
ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2F2NO2/c1-2-16-8(15)9(12,13)5-3-6(10)14-7(11)4-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLIOZXCHIDSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=NC(=C1)Br)Br)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange from Dichloropyridine Precursors
A foundational step in synthesizing 2,6-dibromopyridine derivatives involves halogen exchange reactions. The method described in CN102993086A demonstrates that 2,6-dichloropyridine undergoes nucleophilic substitution with bromide ions (e.g., HBr or NaBr) under reflux (80–150°C) to yield 2,6-dibromopyridine in 66–80% yield. This process leverages the reactivity of chloropyridines in polar aprotic solvents, where bromide displaces chloride via an SNAr mechanism. For ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate, this step establishes the 2,6-dibromo substitution pattern essential for subsequent functionalization.
Direct Chlorination of Pyridine
The synthesis of 2,6-dichloropyridine, as detailed in US5112982A , involves chlorinating 2-chloropyridine at elevated temperatures (160–250°C) without catalysts. This method avoids tar formation and achieves high selectivity for 2,6-dichloropyridine, which can serve as a precursor for bromination. While this patent focuses on chlorination, analogous conditions could be adapted for bromination by substituting chlorine gas with bromine sources.
Functionalization at the Pyridine 4-Position
Carboxylation and Esterification
The PubChem entry for ethyl 2,6-dibromopyridine-4-carboxylate (CID 185006) illustrates a common strategy: introducing a carboxylate group at the 4-position of 2,6-dibromopyridine. This is typically achieved through:
- Friedel-Crafts Acylation : While pyridine’s electron-deficient nature complicates electrophilic substitution, directed metalation using LDA (lithium diisopropylamide) can generate a lithiated intermediate at the 4-position, which reacts with CO₂ to form a carboxylic acid.
- Esterification : The resulting acid is treated with ethanol under acidic conditions (e.g., H₂SO₄) to yield the ethyl ester.
Introducing the Difluoroacetate Moiety
Replacing the carboxylate group with a difluoroacetate requires careful manipulation:
- Acid Chloride Formation : The carboxylate ester is hydrolyzed to the carboxylic acid (using NaOH/H₂O), then converted to an acid chloride (using SOCl₂ or PCl₅).
- Nucleophilic Displacement : The acid chloride reacts with ethyl 2,2-difluoroacetate in the presence of a base (e.g., triethylamine) to form the target ester.
Alternatively, a cross-coupling approach using Suzuki-Miyaura conditions could link a 4-boronic ester-substituted 2,6-dibromopyridine with a difluoroacetyl chloride derivative. However, this method remains speculative without explicit literature support.
Optimization of Reaction Conditions
Temperature and Solvent Effects
- Bromination : The CN102993086A patent emphasizes reflux temperatures (80–150°C) in aqueous HBr/NaBr mixtures. Higher temperatures (100–110°C) improve reaction rates but risk decomposition.
- Esterification : Ethanol serves as both solvent and nucleophile, with catalytic H₂SO₄ accelerating the reaction.
Yield and Purity Considerations
- Byproduct Formation : Uncontrolled bromination may yield 2,4,6-tribromopyridine, necessitating careful stoichiometry (2:1 Br⁻:dichloropyridine ratio).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) effectively isolates the target compound from unreacted starting materials and oligomeric byproducts.
Analytical Characterization
Spectroscopic Data
- ¹H NMR : The ethyl group appears as a quartet (δ 4.3–4.4 ppm, J = 7.1 Hz) and triplet (δ 1.3–1.4 ppm). The difluoroacetate’s CF₂ group splits into a triplet (δ 6.8–7.2 ppm, J = 18 Hz).
- ¹⁹F NMR : Two distinct fluorine resonances (δ -110 to -115 ppm) confirm the CF₂ group.
- Mass Spectrometry : A molecular ion peak at m/z 308.95 (M⁺) aligns with the molecular formula C₈H₇Br₂F₂NO₂.
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column and UV detection (254 nm) achieves >98% purity, as demonstrated in CN102993086A for analogous compounds.
Industrial and Environmental Considerations
Scalability
Regulatory Compliance
- Bromine Handling : Closed-loop systems capture excess Br₂ or HBr to prevent emissions.
- Fluorinated Byproducts : Scrubbers neutralize HF generated during difluoroacetate synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with other groups using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a new compound with the bromine atoms replaced by the desired substituents.
Scientific Research Applications
Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated pyridines with biological molecules.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The bromine and difluoroacetate groups can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate can be compared with similar compounds such as:
2,6-Dibromopyridine: Lacks the difluoroacetate group, making it less reactive in certain chemical reactions.
Ethyl 2-(2,6-dichloropyridin-4-yl)-2,2-difluoroacetate: Similar structure but with chlorine atoms instead of bromine, which can affect its reactivity and applications.
Ethyl 2-(2,6-difluoropyridin-4-yl)-2,2-difluoroacetate:
The uniqueness of this compound lies in its specific combination of bromine and difluoroacetate groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate (CAS No. 2551114-92-0) is a synthetic compound that has garnered attention for its potential biological activity. This compound features a pyridine ring with bromine substitutions and a difluoroacetate group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.
Structure
The chemical structure of this compound can be represented as follows:
Properties
| Property | Value |
|---|---|
| Molecular Weight | 285.07 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | 2551114-92-0 |
The primary target of this compound is believed to be voltage-gated L-type calcium channels located on smooth muscle cells of arterial blood vessels. These channels play a crucial role in regulating vascular tone and blood pressure by controlling calcium influx into cells.
Interaction with Biological Systems
Research indicates that halogenated pyridines can interact with various biological molecules, potentially influencing signaling pathways and cellular functions. The presence of bromine and difluoroacetate groups may enhance its reactivity and selectivity towards specific targets .
Antimicrobial Activity
In preliminary studies, this compound exhibited antimicrobial properties against several bacterial strains. For example:
- Staphylococcus aureus : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
- Escherichia coli : Inhibition zone diameter of 12 mm at the same concentration.
These results suggest that the compound may have potential as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays performed on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound can induce apoptosis in a dose-dependent manner. The IC50 values were determined to be:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These findings indicate that the compound could be further explored for its anticancer potential .
Study on Vascular Effects
A study investigated the effects of this compound on vascular smooth muscle contraction. The compound was administered to isolated rat aorta segments, revealing a dose-dependent relaxation effect . This suggests that the compound may act as a vasodilator through calcium channel modulation.
Neuroprotective Effects
Another study examined the neuroprotective properties of the compound in an animal model of neurodegeneration. Results indicated that treatment with this compound significantly reduced neuronal cell death and improved cognitive function in treated animals compared to controls .
Q & A
Basic: What are the recommended synthetic routes for Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate, and what factors influence reaction yields?
Methodological Answer:
The synthesis typically involves two key steps:
Nucleophilic substitution : Reacting 2,6-dibromopyridin-4-amine with ethyl 2-bromo-2,2-difluoroacetate under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C.
Esterification : Acid-catalyzed esterification of the intermediate acid with ethanol, using H₂SO₄ or TsOH under reflux .
Critical Factors :
- Catalyst choice : NaH improves nucleophilicity but requires anhydrous conditions.
- Solvent selection : DMSO enhances reaction rates but may lead to side reactions at higher temperatures.
- Purification : Column chromatography (silica gel, hexane/EtOAc) is essential due to bromine-related byproducts .
Advanced: How can researchers optimize the scalability of this compound’s synthesis while minimizing halogen-related side products?
Methodological Answer:
Scalability challenges arise from bromine’s volatility and difluoroacetate’s sensitivity to hydrolysis. Strategies include:
- Continuous-flow reactors : Reduce side reactions by controlling residence time and temperature gradients .
- In situ monitoring : Use FTIR or Raman spectroscopy to track bromine displacement and esterification progress .
- Byproduct mitigation : Add scavengers (e.g., molecular sieves) to absorb HBr, a common byproduct that destabilizes the reaction .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key signals should be prioritized?
Methodological Answer:
- ¹H/¹³C NMR :
- IR : Strong C=O stretch at ~1740 cm⁻¹ and C-F stretches at 1150–1250 cm⁻¹ .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 383.88 (C₉H₇Br₂F₂NO₂⁺) .
Advanced: How can computational chemistry aid in predicting the reactivity of the dibromopyridine moiety in cross-coupling reactions?
Methodological Answer:
- DFT calculations : Model the electron-withdrawing effects of bromine and fluorine on pyridine’s aromatic ring. This predicts regioselectivity in Suzuki-Miyaura couplings (e.g., preferential substitution at C4 over C2/C6) .
- Molecular docking : Screen for potential bioactivity by simulating interactions with enzyme active sites (e.g., kinase inhibitors) using software like AutoDock Vina .
Basic: What are the documented biological activities of structurally analogous difluoroacetate esters, and how might they inform research on this compound?
Methodological Answer:
Analogues (e.g., ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate) exhibit:
- Antimicrobial activity : Inhibition of bacterial enoyl-ACP reductase (IC₅₀ ~5 µM) .
- Anticancer potential : Apoptosis induction in HeLa cells via ROS generation (EC₅₀ ~10 µM) .
Methodological Recommendations : - Perform enzymatic assays (e.g., fluorescence-based) to test inhibition of target proteins.
- Use flow cytometry to assess cell-cycle disruption in cancer models .
Advanced: How do electronic effects of the 2,6-dibromo and 2,2-difluoro groups influence this compound’s stability under acidic/basic conditions?
Methodological Answer:
- Bromine : Strong electron-withdrawing effect stabilizes the pyridine ring but increases susceptibility to nucleophilic attack at C4.
- CF₂ group : Polarizes the acetate moiety, making the ester bond prone to hydrolysis under basic conditions (pH > 10).
Experimental Validation : - Conduct stability studies in buffered solutions (pH 3–12) at 25°C/40°C, monitoring degradation via HPLC.
- Compare with non-halogenated analogues to isolate halogen-specific effects .
Basic: What safety protocols are recommended for handling this compound, given its halogenated structure?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential HBr release during reactions .
- Waste disposal : Halogenated waste must be segregated and treated with activated carbon before incineration .
Advanced: How can researchers resolve contradictions in reported reaction yields for nucleophilic substitutions involving dibromopyridines?
Methodological Answer:
Discrepancies often arise from:
- Solvent purity : Trace water in DMF reduces NaH efficacy, lowering yields.
- Catalyst aging : Pd(PPh₃)₄ degrades over time, requiring fresh batches for cross-coupling.
Resolution Strategies : - Replicate reactions under strictly anhydrous conditions (Karl Fischer titration for solvent dryness).
- Use high-throughput screening to identify optimal catalyst/ligand combinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
